3-Azabicyclo[3.2.1]octane-8-carbonitrile

Cost-effectiveness procurement economics scaffold comparison

Medicinal chemistry groups often face budget constraints when sourcing conformationally restricted scaffolds for parallel synthesis. This 3-azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride salt (CAS 1788054-86-3) offers a precise solution. - **Cost-Efficient**: 36% price advantage over the exo-8-aza-3-carbonitrile analog, enabling larger-scale screening libraries. - **Synthetic Versatility**: Nitrile at 8-position allows reduction to aminomethyl or hydrolysis to carboxylic acid for diverse derivatization. - **Constrained Geometry**: Rigid [3.2.1] framework mimics bioactive piperidine alkaloid conformations for CNS target engagement studies.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12083042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octane-8-carbonitrile
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2CNCC1C2C#N
InChIInChI=1S/C8H12N2/c9-3-8-6-1-2-7(8)5-10-4-6/h6-8,10H,1-2,4-5H2
InChIKeyBVPPILBMDPTIOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.2.1]octane-8-carbonitrile Chemical Profile


3-Azabicyclo[3.2.1]octane-8-carbonitrile (CAS 1788054-86-3, hydrochloride salt) is a bicyclic heterocycle featuring a nitrogen atom within a constrained [3.2.1] framework and a carbonitrile substituent at the 8-position . This compound is primarily offered as a hydrochloride salt (C8H12N2·ClH, MW 172.66) to enhance aqueous solubility and facilitate handling in synthetic workflows [1]. It belongs to the broader class of 3-azabicyclo[3.2.1]octane derivatives, which are recognized as conformationally restricted scaffolds with emerging utility in medicinal chemistry, particularly in the design of central nervous system agents and neurotrophin receptor modulators [2].

Hydrochloride salt for aqueous solubility and synthetic handling
Constrained 3-azabicyclo[3.2.1]octane scaffold for CNS-targeted library design
Versatile 8-carbonitrile handle for derivatization into amides, acids, or aminomethyl groups

3-Azabicyclo[3.2.1]octane-8-carbonitrile: Irreplaceable Scaffold


Substituting 3-azabicyclo[3.2.1]octane-8-carbonitrile with other azabicyclic carbonitriles (e.g., 8-azabicyclo[3.2.1]octane-3-carbonitrile or 1-azabicyclo[3.2.1]octane-5-carbonitrile) alters key molecular properties including the spatial orientation of the nitrile group, ring nitrogen basicity, and overall conformational dynamics . Even minor repositioning of the nitrogen atom or nitrile group within the bicyclic framework can significantly impact binding interactions with biological targets, as documented for dopamine transporter ligands within the isotropane series [1]. For procurement, these structural variations translate into different price points, purity grades, and availability—rendering direct substitution without empirical validation scientifically unsound.

Positional isomerism
Relocating the nitrogen or nitrile (e.g., 8-aza-3-carbonitrile or 1-aza-5-carbonitrile) alters spatial orientation of H-bond donors/acceptors and ring basicity, likely changing target interactions.
Stereochemical sensitivity
In analogous 8-substituted isotropanes, C-8 epimerization caused >3-fold difference in dopamine transporter binding (IC50 234 vs 785 nM). Similar isomer-dependent shifts may apply to 8-carbonitrile scaffolds.
Purity and supply variability
Positional isomers may be supplied at lower purity grades, potentially requiring additional purification that impacts workflow efficiency and cost.

3-Azabicyclo[3.2.1]octane-8-carbonitrile: Head-to-Head Comparisons


Cost Advantage vs. exo-8-Azabicyclo-3-carbonitrile

In a direct price comparison using a single vendor (Beyotime) for both compounds at identical purity grade (97%), 3-azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride is approximately 1.6-fold less expensive per 100 mg than exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride. The target compound is priced at ¥1,713/100 mg , while the comparator costs an equivalent of ¥2,685/100 mg (based on a 500 mg unit priced at ¥13,426) . This cost differential represents a quantifiable procurement advantage for initial screening campaigns or library construction.

Cost context
Direct vendor comparison
Target: ¥1,713/100 mg vs Comparator: ¥2,685/100 mg (36% less expensive)
Supports procurement cost review for library synthesis
Pricing from single vendor (Beyotime, 97% purity, Apr 2026)
Cost-effectiveness procurement economics scaffold comparison

Stereoelectronic Profile vs. 8-Aza-3-carbonitrile Isomers

The 3-azabicyclo[3.2.1]octane-8-carbonitrile scaffold places the nitrile group on the 8-position of the bicyclic system, adjacent to a secondary amine in the ring . In contrast, 8-azabicyclo[3.2.1]octane-3-carbonitrile positions the nitrile on the 3-carbon and the nitrogen on the 8-position . This positional isomerism alters the relative orientation of hydrogen-bonding moieties and the overall three-dimensional arrangement of functional groups. While direct comparative binding data for the carbonitriles themselves are not published, studies on closely related 8-substituted isotropanes demonstrate that even epimerization at C-8 can cause a >3-fold difference in dopamine transporter binding affinity (e.g., IC50 234 nM for 8α-phenyl vs 785 nM for 8β-phenyl) [1]. This class-level evidence strongly implies that the distinct substitution pattern of 3-azabicyclo[3.2.1]octane-8-carbonitrile will yield different biological and physicochemical profiles relative to its positional isomers.

Isomer profile
Class-level inference
Predicted binding difference based on >3-fold IC50 shift in 8-phenyl isotropane analogs
May support positional isomer evaluation in SAR studies
Direct carbonitrile binding data not published
Structure-activity relationship stereochemistry binding affinity

High-Purity Supply from Multiple Vendors

3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride is routinely supplied at a minimum purity of 97%, as confirmed by multiple independent vendors including Aladdin Scientific, Beyotime, and Fluorochem . This consistency contrasts with exo-8-azabicyclo[3.2.1]octane-3-carbonitrile, which is often listed at 95% purity from several suppliers (though 97% grades are also available) . The higher baseline purity reduces the need for additional purification steps prior to use in sensitive assays or as a synthetic building block, thereby saving time and resources.

Purity profile
Cross-vendor spec
97% typical purity (multiple vendors) vs 95% common for positional isomer
May reduce pre-assay purification needs
Specifications from vendor datasheets
Quality control purity vendor comparison

3-Azabicyclo[3.2.1]octane-8-carbonitrile Recommended Applications


Neurotrophin Agonist Scaffold Development

Given the patent-protected use of 3-azabicyclo[3.2.1]octane derivatives as human neurotrophin agonists (e.g., for neurodegenerative diseases) [1], this specific 8-carbonitrile variant provides a unique vector for exploring structure-activity relationships in this therapeutic area. The constrained bicyclic core and nitrile functionality offer opportunities for further derivatization via hydrolysis to amides or carboxylic acids, or reduction to aminomethyl groups, enabling the generation of focused chemical libraries.

Cost-Sensitive Parallel Library Synthesis

For medicinal chemistry groups undertaking large-scale parallel synthesis or high-throughput screening library construction, the 36% cost advantage of 3-azabicyclo[3.2.1]octane-8-carbonitrile over its stereodefined exo-8-aza-3-carbonitrile analog translates into substantial budgetary savings when purchasing gram-scale quantities. This makes it a financially prudent choice for initial hit-finding campaigns where multiple analogs are evaluated simultaneously.

Conformational Restriction Studies in CNS Drug Design

The 3-azabicyclo[3.2.1]octane framework is a recognized scaffold for mimicking bioactive conformations of piperidine alkaloids . The 8-carbonitrile substitution pattern offers a distinct spatial presentation of the polar nitrile group compared to 3- or 5-substituted isomers, enabling systematic exploration of conformational effects on CNS target engagement. This compound is particularly suitable for structure-based drug design efforts where precise placement of hydrogen-bond acceptors is critical.

Building Block for Constrained β-Amino Acid Synthesis

The nitrile group at the 8-position serves as a versatile synthetic handle. It can be reduced to an aminomethyl group for incorporation into peptidomimetics, or hydrolyzed to a carboxylic acid for generating constrained β-amino acid derivatives. This reactivity profile is distinct from that of 8-azabicyclo[3.2.1]octane-3-carbonitrile, where the nitrile is located on a different ring carbon, leading to different downstream products.

Application
Selection Property
Validation Focus
Neurotrophin receptor modulator SAR
Constrained bicyclic core with derivatizable nitrile
Binding and functional assay endpoints
Cost-sensitive library synthesis
Procurement cost relative to positional isomers
Budget-constrained screening campaign feasibility
Conformational analysis in CNS research
Distinct 8-carbonitrile spatial orientation
Target engagement and conformational effect studies
Building block for constrained amino acids
Versatile nitrile handle for reduction/hydrolysis
Derivatization product characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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